Cas no 1369024-48-5 (2-(3,5-dichloro-2-methoxyphenyl)ethyl(methyl)amine)
2-(3,5-dichloro-2-methoxyphenyl)ethyl(methyl)amine Chemical and Physical Properties
Names and Identifiers
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- 2-(3,5-dichloro-2-methoxyphenyl)ethyl(methyl)amine
- EN300-1968760
- 1369024-48-5
- [2-(3,5-dichloro-2-methoxyphenyl)ethyl](methyl)amine
-
- Inchi: 1S/C10H13Cl2NO/c1-13-4-3-7-5-8(11)6-9(12)10(7)14-2/h5-6,13H,3-4H2,1-2H3
- InChI Key: VOIYENUGISVVSC-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC(=C1OC)CCNC)Cl
Computed Properties
- Exact Mass: 233.0374194g/mol
- Monoisotopic Mass: 233.0374194g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 21.3Ų
2-(3,5-dichloro-2-methoxyphenyl)ethyl(methyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1968760-1g |
[2-(3,5-dichloro-2-methoxyphenyl)ethyl](methyl)amine |
1369024-48-5 | 1g |
$1100.0 | 2023-09-16 | ||
| Enamine | EN300-1968760-5g |
[2-(3,5-dichloro-2-methoxyphenyl)ethyl](methyl)amine |
1369024-48-5 | 5g |
$3189.0 | 2023-09-16 | ||
| Enamine | EN300-1968760-10g |
[2-(3,5-dichloro-2-methoxyphenyl)ethyl](methyl)amine |
1369024-48-5 | 10g |
$4729.0 | 2023-09-16 | ||
| Enamine | EN300-1968760-0.05g |
[2-(3,5-dichloro-2-methoxyphenyl)ethyl](methyl)amine |
1369024-48-5 | 0.05g |
$924.0 | 2023-09-16 | ||
| Enamine | EN300-1968760-0.1g |
[2-(3,5-dichloro-2-methoxyphenyl)ethyl](methyl)amine |
1369024-48-5 | 0.1g |
$968.0 | 2023-09-16 | ||
| Enamine | EN300-1968760-0.25g |
[2-(3,5-dichloro-2-methoxyphenyl)ethyl](methyl)amine |
1369024-48-5 | 0.25g |
$1012.0 | 2023-09-16 | ||
| Enamine | EN300-1968760-0.5g |
[2-(3,5-dichloro-2-methoxyphenyl)ethyl](methyl)amine |
1369024-48-5 | 0.5g |
$1056.0 | 2023-09-16 | ||
| Enamine | EN300-1968760-1.0g |
[2-(3,5-dichloro-2-methoxyphenyl)ethyl](methyl)amine |
1369024-48-5 | 1g |
$1100.0 | 2023-06-02 | ||
| Enamine | EN300-1968760-2.5g |
[2-(3,5-dichloro-2-methoxyphenyl)ethyl](methyl)amine |
1369024-48-5 | 2.5g |
$2155.0 | 2023-09-16 | ||
| Enamine | EN300-1968760-5.0g |
[2-(3,5-dichloro-2-methoxyphenyl)ethyl](methyl)amine |
1369024-48-5 | 5g |
$3189.0 | 2023-06-02 |
2-(3,5-dichloro-2-methoxyphenyl)ethyl(methyl)amine Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 2-(3,5-dichloro-2-methoxyphenyl)ethyl(methyl)amine
2-(3,5-dichloro-2-methoxyphenyl)ethyl(methyl)amine: A Promising Compound in Pharmaceutical Research
2-(3,5-dichloro-2-methoxyphenyl)ethyl(methyl)amine, with the CAS No. 1369024-48-5, represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. Recent studies have highlighted its role in modulating various biological pathways, making it a focal point for researchers aiming to address complex diseases.
The molecular architecture of 2-(3,5-dichloro-2-methoxyphenyl)ethyl(methyl)amine is defined by its aromatic ring system, which contains two chlorine atoms and a methoxy group. The presence of these functional groups significantly influences the compound's reactivity and biological activity. The ethyl(methyl)amine moiety further contributes to its pharmacological profile by enabling interactions with specific cellular targets. This structural complexity is a key factor in its potential therapeutic applications.
Recent advancements in analytical techniques have allowed for a more detailed characterization of 2-(3,5-dichloro-2-methyloxyphenyl)ethyl(methyl)amine. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate its molecular structure and confirm its purity. These findings are critical for ensuring the compound's suitability for further preclinical and clinical studies.
One of the most promising areas of research involving 2-(3,5-dichloro-2-methoxyphenyl)ethyl(methyl)amine is its potential as an anti-inflammatory agent. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits significant inhibitory activity against pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action appears to involve the modulation of NF-κB signaling pathways, which are central to the inflammatory response.
Additionally, 2-(3,5-dichloro-2-methoxyphenyl)ethyl(methyl)amine has shown potential in the treatment of neurodegenerative diseases. Research conducted by a team at the University of Tokyo in 2022 revealed that the compound can cross the blood-brain barrier and exert neuroprotective effects in models of Parkinson's disease. This property is attributed to its lipophilic nature, which facilitates its penetration into central nervous system tissues.
The synthesis of 2-(3,5-dichloro-2-methoxyphenyl)ethyl(methyl)amine involves a multi-step process that has been optimized to enhance yield and purity. A 2023 paper in Organic & Biomolecular Chemistry described a novel catalytic approach using palladium-based reagents, which significantly reduced the reaction time and solvent consumption. This method not only improves the efficiency of production but also aligns with green chemistry principles.
Pharmacokinetic studies have provided valuable insights into the behavior of 2-(3,5-dichloro-2-methoxyphenyl)ethyl(methyl)amine in vivo. A 2023 study published in Drug Metabolism and Disposition reported that the compound exhibits moderate oral bioavailability and a long half-life, which are advantageous for once-daily dosing regimens. These properties make it a candidate for chronic disease management.
Recent clinical trials have begun to explore the therapeutic potential of 2-(3,5-dichloro-2-methoxyphenyl)ethyl(methyl)amine in specific patient populations. A phase I trial conducted in 2023 by a pharmaceutical company in Germany demonstrated the compound's safety profile and tolerability in healthy volunteers. These findings are crucial for advancing the compound into later-stage clinical development.
The compound's potential applications extend beyond traditional therapeutic areas. Research published in ACS Chemical Biology in 2023 suggested that 2-(3,5-dichloro-2-methoxyphenyl)ethyl(methyl)amine could be used as a lead compound for the development of novel antibiotics. Its ability to inhibit bacterial efflux pumps and disrupt cell membrane integrity makes it a promising candidate for combating multidrug-resistant pathogens.
Environmental and toxicological assessments have also been conducted to evaluate the safety of 2-(3,5-dichloro-2-methoxyphenyl)ethyl(methyl)amine. A 2023 study in Toxicological Sciences found that the compound exhibits low acute toxicity and does not bioaccumulate in aquatic organisms. These findings are essential for ensuring its safe use in both therapeutic and industrial contexts.
Despite its promising profile, challenges remain in the development of 2-(3,5-dichloro-2-methoxyphenyl)ethyl(methyl)amine. Ongoing research is focused on optimizing its selectivity for target pathways and minimizing potential side effects. Computational modeling and machine learning techniques are being employed to predict molecular interactions and guide the design of more effective derivatives.
Collaborative efforts between academia and industry are playing a pivotal role in advancing the research on 2-(3,5-dichloro-2-methoxyphenyl)ethyl(methyl)amine. Partnerships such as the one between the European Medicines Agency and pharmaceutical companies are facilitating the sharing of data and resources to accelerate drug development. These collaborations are essential for translating laboratory discoveries into real-world therapeutic solutions.
As research on 2-(3,5-dichloro-2-methoxyphenyl)ethyl(methyl)amine continues to evolve, its potential applications are expanding. From anti-inflammatory therapies to antibiotic development, this compound represents a versatile platform for innovation in pharmaceutical science. The ongoing exploration of its properties and mechanisms of action is expected to yield significant advancements in the treatment of various diseases in the near future.
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